Cyclovalone

Catalog No.
S524753
CAS No.
579-23-7
M.F
C22H22O5
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclovalone

CAS Number

579-23-7

Product Name

Cyclovalone

IUPAC Name

(2E,6Z)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H22O5/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2/h6-13,23-24H,3-5H2,1-2H3/b16-10-,17-11+

InChI Key

DHKKONBXGAAFTB-VRNBXGKJSA-N

SMILES

COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O

Solubility

Soluble in DMSO

Synonyms

Cyclovalone; AI3-26016; AI326016; AI3 26016

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\CCC/C(=C/C3=CC(=C(C=C3)O)OC)/C2=O)O

Description

The exact mass of the compound Cyqualon is 366.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 652893. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Diarylheptanoids - Supplementary Records. It belongs to the ontological category of diarylheptanoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cyclovalone is a synthetic derivative of curcumin, characterized by the replacement of its keto-enolic system with a cyclohexanone ring. This modification enhances its stability and alters its biological activity compared to curcumin. The molecular formula of cyclovalone is C22H22O5, and it is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cytotoxic activities .

, primarily involving free radical scavenging and the formation of di-Mannich bases through Mannich reactions. The latter involves the reaction of cyclovalone with paraformaldehyde and secondary amines, yielding compounds with enhanced biological activities. The antioxidant properties of cyclovalone derivatives have been evaluated using methods such as the DPPH free radical-scavenger assay, demonstrating significant activity against oxidative stress .

Cyclovalone exhibits a range of biological activities:

  • Antioxidant Activity: It has shown potent free radical scavenging capabilities, which help mitigate oxidative stress in biological systems .
  • Anti-inflammatory Effects: Research indicates that cyclovalone can inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Cytotoxicity: Studies have demonstrated that cyclovalone can induce cytotoxic effects in cancer cells, suggesting its potential in cancer therapy .

The synthesis of cyclovalone typically involves the following steps:

  • Starting Material: Cyclovalone is synthesized from curcumin or its analogs.
  • Mannich Reaction: The compound undergoes a Mannich reaction where it is treated with paraformaldehyde and a secondary amine in an organic solvent like acetonitrile at elevated temperatures.
  • Purification: The resultant products are purified through recrystallization or column chromatography to yield various di-Mannich derivatives .

Cyclovalone has several applications:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored for use in drug formulations aimed at treating oxidative stress-related conditions and inflammation .
  • Cosmetics: Its ability to scavenge free radicals makes it a valuable ingredient in cosmetic formulations aimed at skin protection and anti-aging .
  • Food Industry: Cyclovalone may also find applications as a natural preservative due to its antioxidant properties .

Interaction studies involving cyclovalone have focused on its ability to interact with reactive oxygen species (ROS). For instance, it has been shown to scavenge hydroxyl radicals generated through Fenton's reaction and superoxide anions produced by various biochemical systems. These interactions highlight its potential as a therapeutic agent in conditions characterized by oxidative stress .

Cyclovalone shares structural and functional similarities with several other compounds derived from curcumin or related structures. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
CurcuminContains keto-enolic structureStronger antioxidant activity but less stable than cyclovalone
DemethoxycurcuminLacks one methoxy groupExhibits similar biological activities but different pharmacokinetics
VanillinSimple phenolic structureKnown for flavoring but also possesses antioxidant properties
Methyl FerulateContains ester groupsExhibits notable anti-inflammatory effects

Cyclovalone's uniqueness lies in its enhanced stability due to the cyclohexanone ring structure, which allows for better pharmacokinetic profiles compared to other curcumin derivatives .

Molecular Architecture

Cyclohexanone Core Modifications

Cyclovalone represents a significant structural modification of the natural curcumin framework, where the characteristic beta-diketone system is replaced by a saturated cyclohexanone ring [1] [2]. The molecular formula of cyclovalone is C₂₂H₂₂O₅, with a molecular weight of 366.4 grams per mole [3] [4] [5]. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one [4] [6] [7].

The cyclohexanone core in cyclovalone adopts a chair conformation, with the two benzylidene substituents positioned at the 2- and 6-positions in an E,E configuration [4] [7]. This configuration is critical for maintaining structural stability and biological activity [6]. The presence of the saturated six-membered ring eliminates the keto-enolic tautomerism that characterizes curcumin, resulting in enhanced metabolic stability compared to the parent compound [6] [8]. The cyclohexanone carbonyl group serves as an electron-withdrawing center, facilitating intramolecular charge transfer interactions with the aromatic substituents [9] [2].

Nuclear magnetic resonance spectroscopy confirms the absence of optical activity in cyclovalone, consistent with its achiral molecular structure [6] [7]. The compound possesses two E/Z centers corresponding to the double bonds connecting the aromatic rings to the cyclohexanone core [7]. Mass spectrometry analyses support the molecular structure, with characteristic fragmentation patterns observed in electrospray ionization time-of-flight mass spectrometry [10].

Substituted Aromatic Moieties

The aromatic substituents in cyclovalone consist of two symmetrical 4-hydroxy-3-methoxyphenyl groups, commonly referred to as vanillyl moieties [3] [4]. These aromatic rings are connected to the cyclohexanone core through conjugated double bonds, creating an extended π-electron system that contributes to the compound's spectroscopic properties [2]. The specific substitution pattern on the phenyl rings plays a crucial role in determining the physicochemical behavior of the molecule.

Each aromatic ring contains a hydroxyl group at the para position and a methoxy group at the meta position relative to the point of attachment [3] [4]. This substitution pattern creates a unique electronic environment that facilitates intramolecular hydrogen bonding between the hydroxyl and methoxy substituents [9] [2]. Infrared spectroscopy data demonstrate that these intramolecular hydrogen bonds persist in the solid state and in non-polar solvents, with characteristic oxygen-hydrogen stretching frequencies observed between 3370-3378 wavenumbers per centimeter in the solid state [2].

The electron-donating properties of the methoxy groups and the electron-withdrawing characteristics of the hydroxyl groups create a dipolar arrangement within each aromatic ring [2]. This electronic distribution enhances the conjugation between the phenyl rings and the central cyclohexanone moiety, as evidenced by the bathochromic shift of the charge transfer absorption band compared to unsubstituted analogs [9]. The aromatic substituents maintain their integrity during typical synthetic procedures, with proton nuclear magnetic resonance spectroscopy showing characteristic aromatic proton signals at approximately 6.8-7.0 parts per million [10].

Spectroscopic Characterization

Infrared and Nuclear Magnetic Resonance Spectral Signatures

Infrared spectroscopy provides detailed information about the hydrogen bonding patterns and functional group characteristics of cyclovalone. The oxygen-hydrogen stretching region reveals complex behavior depending on the environment and solvent conditions [2]. In the solid state, measured in potassium bromide disks, Nujol mulls, and thin films, the oxygen-hydrogen stretching frequency appears consistently between 3370-3378 wavenumbers per centimeter, indicating the presence of intramolecular hydrogen bonding of moderate strength [2].

In solution, the infrared spectral characteristics vary significantly with solvent properties. In weakly interacting solvents such as carbon tetrachloride and dichloromethane, single sharp bands are observed at 3553 and 3530 wavenumbers per centimeter respectively, attributed to intramolecular hydrogen bonding between the hydroxyl and methoxy substituents [2]. In more polar and hydrogen-bond-accepting solvents like acetonitrile, complex spectral patterns emerge with multiple bands: a free oxygen-hydrogen stretch at 3636 wavenumbers per centimeter, an intramolecular hydrogen-bonded stretch at 3542 wavenumbers per centimeter, and an intermolecular hydrogen-bonded stretch at 3392 wavenumbers per centimeter [2].

The carbonyl stretching region of cyclovalone shows characteristic absorption bands between 1639-1659 wavenumbers per centimeter and 1589-1591 wavenumbers per centimeter, corresponding to the alpha,beta-unsaturated ketone system [10]. These frequencies are consistent with the extended conjugation present in the molecule. Nuclear magnetic resonance spectroscopy reveals that the aromatic protons appear as symmetrical patterns, with only four distinct aromatic proton signals observed at approximately 6.9 and 6.8 parts per million as singlets or doublets with coupling constants of 1-2 hertz [10].

Ultraviolet-Visible Absorption Profiles

The ultraviolet-visible absorption spectrum of cyclovalone is dominated by two distinct electronic transitions [9] [2]. The higher energy transition appears as a band peaking at approximately 250 nanometers, which is attributed to the π-π* transition of the aromatic systems [9] [2]. This band shows minimal solvent dependence, with absorption maxima ranging from 248 to 254 nanometers across different solvents, indicating the localized nature of this electronic transition [2].

The lower energy absorption band, appearing around 370 nanometers, corresponds to an intramolecular charge transfer transition from the highest occupied molecular orbital of the aromatic system to the lowest unoccupied molecular orbital of the ketone group [9] [2]. This charge transfer band exhibits significant solvent dependence, reflecting the sensitivity of the electronic transition to environmental factors. In non-polar solvents like cyclohexane, the absorption maximum occurs at 355 nanometers, while in polar hydrogen-bonding solvents such as dimethyl sulfoxide and alcohols, the band shifts to 385-387 nanometers [2].

The bathochromic shift observed in hydrogen-bonding solvents is attributed to stabilization of the charge-separated excited state through specific solute-solvent interactions [2]. The broad and structureless nature of the charge transfer band, even in non-polar solvents where curcumin shows resolved peaks, confirms the absence of keto-enol tautomerism in cyclovalone [2]. The molar absorptivity values and oscillator strengths of these transitions provide information about the electronic coupling between the aromatic and carbonyl chromophores.

Thermodynamic and Kinetic Stability

The thermodynamic stability of cyclovalone is significantly enhanced compared to curcumin due to the elimination of the keto-enolic system [2]. The compound exhibits a well-defined melting point of 178.5 degrees Celsius, indicating good thermal stability under normal conditions [4] [6]. The absence of the hydrolysis-prone beta-diketone functionality that characterizes curcumin results in improved chemical stability in aqueous environments [8] .

However, cyclovalone demonstrates notable photochemical instability when exposed to light [2]. Photodegradation studies reveal relatively short degradation half-lives ranging from 12.6 to 17.8 minutes under standardized illumination conditions [2]. The photodegradation quantum yields are substantial, with values of 0.22 ± 0.11 in acetonitrile and 0.176 ± 0.034 in methanol, representing approximately an order of magnitude increase compared to curcumin [2]. This enhanced photolability is attributed to the specific electronic structure of the molecule and the ease of excited-state processes leading to chemical degradation.

The kinetic stability of cyclovalone varies significantly with environmental conditions. In alcoholic solvents, the compound shows increased fluorescence quantum yields of 1.2-1.4 × 10⁻³ compared to values of approximately 4 × 10⁻⁵ in non-polar and weakly hydrogen-bonding solvents [2]. This solvent-dependent photophysical behavior reflects changes in the relative energies of the excited singlet states and the efficiency of intersystem crossing processes [2].

Core Synthesis Strategies

Cyclovalone, chemically designated as (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one, represents a significant synthetic curcumin derivative that has garnered considerable attention in pharmaceutical chemistry [1] [2] [3]. This compound, with the molecular formula C22H22O5 and molecular weight of 366.41 grams per mole, features a distinctive cyclohexanone ring system that replaces the keto-enolic system typically found in curcumin [4] .

The synthetic approaches to cyclovalone primarily involve carbon-carbon bond formation reactions that enable the construction of its characteristic bis-benzylidene cyclohexanone structure. The compound is synthesized through condensation reactions that establish the critical double bonds connecting the aromatic vanillin units to the central cyclohexanone ring .

Knoevenagel Condensation Approaches

The Knoevenagel condensation represents one of the most fundamental and widely employed synthetic strategies for cyclovalone preparation. This reaction involves the condensation of cyclohexanone with vanillin derivatives under basic catalytic conditions, facilitating the formation of the characteristic α,β-unsaturated ketone system [7] [8] [9].

The classical Knoevenagel condensation for cyclovalone synthesis typically employs vanillin as the aldehyde component and cyclohexanone as the active methylene compound. The reaction proceeds through the formation of an enolate intermediate from cyclohexanone, which subsequently undergoes nucleophilic addition to the carbonyl group of vanillin [8] [10]. This initial aldol addition is followed by dehydration to yield the desired α,β-unsaturated product [10] [9].

Base catalysts commonly employed in these reactions include potassium hydroxide, sodium hydroxide, and piperidine. The choice of catalyst significantly influences reaction kinetics and product yield [11] [12]. Piperidine, in particular, has proven effective due to its dual role as both a base and nucleophile, facilitating the formation of the crucial enamine intermediate [11] [9].

The reaction conditions typically involve heating the reactants in the presence of the base catalyst, with temperatures ranging from 60°C to 120°C depending on the specific catalyst system employed [12] [10]. Solvent selection plays a crucial role in optimizing reaction outcomes, with ethanol and acetone emerging as preferred media due to their ability to dissolve both reactants while maintaining appropriate polarity for the condensation process [13] [14].

Optimization studies have demonstrated that the molar ratio of reactants significantly affects product formation. A typical successful synthesis employs a 2:1 ratio of vanillin to cyclohexanone, ensuring complete conversion of the ketone substrate while minimizing side reactions [13] [15]. The reaction monitoring is commonly performed using thin-layer chromatography to track the disappearance of starting materials and the formation of the desired bis-condensation product [13] [12].

Mannich Reaction Derivatives

The Mannich reaction pathway offers an alternative and highly versatile approach to cyclovalone synthesis, particularly valuable for introducing additional functional groups and creating derivatives with enhanced biological properties [16] [17] [18] [19]. This three-component reaction involves the condensation of cyclovalone or its precursors with formaldehyde and various primary or secondary amines [19] [20].

In the context of cyclovalone synthesis, the Mannich reaction typically follows the initial formation of the basic cyclovalone structure through Knoevenagel condensation. The resulting compound serves as a substrate for further functionalization through amino-alkylation reactions [17] [18] [19]. The process involves the formation of an iminium ion intermediate from formaldehyde and the amine component, which subsequently reacts with the enolizable positions adjacent to the carbonyl group of cyclovalone [20] [21].

The synthesis of Mannich bases derived from cyclovalone has been extensively studied, with researchers demonstrating successful reactions using various secondary amines including diethylamine, morpholine, and piperidine [17] [18] [19]. These reactions typically proceed under mild conditions, with temperatures ranging from room temperature to 80°C, depending on the specific amine employed [19] [22].

The optimization of Mannich reaction conditions for cyclovalone derivatives involves careful control of several parameters. The molar ratio of reactants significantly influences product formation, with optimal results typically achieved using equimolar amounts of cyclovalone, formaldehyde, and the amine component [19] [20]. Reaction time varies from 2 to 8 hours, with monitoring typically performed using thin-layer chromatography to ensure complete conversion [19] [22].

Solvent selection for Mannich reactions involving cyclovalone derivatives requires consideration of both reactant solubility and reaction kinetics. Ethanol and acetonitrile have proven particularly effective, providing appropriate solvation while facilitating the necessary intermolecular interactions [19] [22]. The use of microwave irradiation has emerged as an effective method for accelerating these reactions, reducing reaction times from hours to minutes while maintaining high yields [19] [23].

Purification and Isolation Techniques

The purification and isolation of cyclovalone present unique challenges due to its structural complexity and the potential for isomeric products during synthesis. Effective purification strategies are essential for obtaining high-purity cyclovalone suitable for pharmaceutical applications and further chemical modifications [24] [25].

Column chromatography represents the primary method for cyclovalone purification, with silica gel serving as the most commonly employed stationary phase [26] [27]. The selection of appropriate mobile phase systems is critical for achieving effective separation of cyclovalone from reaction impurities and by-products [28] [27]. Gradient elution systems using combinations of hexane and ethyl acetate have proven particularly effective, with typical ratios ranging from 3:1 to 1:1 depending on the specific impurity profile [27] [29].

Flash chromatography has emerged as an increasingly popular technique for cyclovalone purification due to its ability to achieve rapid separations with excellent resolution [30] [31]. This method employs pressurized solvent flow to accelerate the separation process while maintaining high column efficiency [30] [32]. The use of specialized flash chromatography systems equipped with ultraviolet detection allows for real-time monitoring of cyclovalone elution, ensuring optimal fraction collection [31] [32].

High-performance liquid chromatography represents the gold standard for analytical and preparative-scale purification of cyclovalone [24] [33]. Reversed-phase HPLC using C18 columns provides excellent resolution for cyclovalone and its derivatives, with acetonitrile-water mobile phases offering optimal separation characteristics [24] [33]. The method is readily scalable from analytical to preparative applications, making it suitable for both quality control and production-scale purification [24] [28].

Recrystallization techniques offer an alternative purification approach particularly suitable for large-scale applications [34] [25] [35]. The selection of appropriate recrystallization solvents requires careful consideration of cyclovalone solubility characteristics [34] [36]. Ethanol and methanol have proven effective as recrystallization media, providing the necessary temperature-dependent solubility characteristics for effective purification [25] [35].

The crystallization process for cyclovalone typically involves dissolution in hot solvent followed by controlled cooling to promote crystal formation [25] [35]. Seeding techniques using pure cyclovalone crystals can facilitate crystallization initiation and improve crystal quality [34] [35]. The process requires careful temperature control and stirring to ensure optimal crystal formation and purity [25] [36].

Scalability and Industrial Production Challenges

The translation of laboratory-scale cyclovalone synthesis to industrial production presents numerous technical and economic challenges that must be addressed to enable commercial viability [37] [38] [39]. These challenges encompass reaction optimization, process safety, waste management, and regulatory compliance considerations [38] [40].

Scale-up optimization requires comprehensive evaluation of reaction parameters that may behave differently at larger scales. Heat transfer limitations become particularly significant in industrial reactors, potentially affecting reaction kinetics and product selectivity [41] [42]. The exothermic nature of condensation reactions used in cyclovalone synthesis necessitates careful temperature control systems to prevent thermal runaway and ensure consistent product quality [41] [43].

Mass transfer considerations play a crucial role in industrial-scale synthesis, as mixing efficiency directly impacts reaction homogeneity and product formation [42] [43]. The design of appropriate agitation systems becomes critical for ensuring adequate reactant mixing while minimizing mechanical stress on sensitive intermediate compounds [42] [44]. Computational fluid dynamics modeling has emerged as a valuable tool for optimizing reactor design and predicting scale-up behavior [43] [44].

Solvent selection for industrial production requires evaluation of multiple factors beyond simple reaction performance. Environmental impact, cost, availability, and safety considerations all influence solvent choice for commercial production [40] [44] [45]. Green chemistry principles increasingly drive the selection of environmentally benign solvents, even when this may require process optimization to maintain acceptable yields [44] [45].

Process safety represents a paramount concern in industrial cyclovalone production. The use of strong bases and elevated temperatures in synthesis reactions requires comprehensive hazard analysis and implementation of appropriate safety systems [38] [40]. Containment strategies become particularly important when handling highly potent active pharmaceutical ingredients, necessitating specialized equipment and protocols [40] [46].

Quality control systems for industrial production must ensure consistent product purity and identity across multiple production batches [38] [39]. This requires implementation of robust analytical methods capable of detecting and quantifying impurities at levels relevant to pharmaceutical applications [39] [45]. Process analytical technology offers opportunities for real-time monitoring and control of critical quality attributes during production [38] [46].

Regulatory compliance represents a significant challenge for commercial cyclovalone production, particularly for pharmaceutical applications [38] [39] [45]. Current Good Manufacturing Practice requirements necessitate comprehensive documentation of all production processes, from raw material receipt through final product packaging [38] [40]. Validation studies must demonstrate process robustness and reproducibility across the anticipated range of operating conditions [38] [45].

Economic optimization of industrial production requires careful balance of multiple factors including raw material costs, energy consumption, waste disposal, and capital equipment requirements [37] [39] [45]. Process intensification strategies, such as continuous flow synthesis, offer potential advantages in terms of efficiency and cost reduction but require significant development investment [44] [45].

The development of sustainable production processes for cyclovalone aligns with increasing industry focus on environmental responsibility [44] [45]. This includes evaluation of renewable feedstock sources, implementation of waste minimization strategies, and adoption of energy-efficient processing technologies [44] [45]. Life cycle assessment methodologies provide frameworks for evaluating the overall environmental impact of different production approaches [45] [47].

Market demand forecasting represents a critical factor in determining the appropriate scale and configuration of production facilities [37] [46]. The pharmaceutical industry's increasing interest in curcumin derivatives suggests growing market potential for cyclovalone, but accurate demand prediction remains challenging due to the compound's relatively recent development [37] [39] [46].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

366.14672380 g/mol

Monoisotopic Mass

366.14672380 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Melting Point

178.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6M4YJ3FA16

Other CAS

579-23-7

Wikipedia

Cyclovalone

Dates

Last modified: 02-18-2024
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8: Jean-Pastor MJ, Jean P, Biour M, Castot A, Chichmanian F, Danan G, Levy VG, Sarles H. [Hepatopathies from treatment with a specialty drug combination of tiratricol-cyclovalone-retinol]. J Toxicol Clin Exp. 1986 Mar-Apr;6(2):115-21. French. PubMed PMID: 3783484.
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